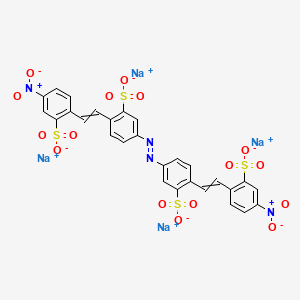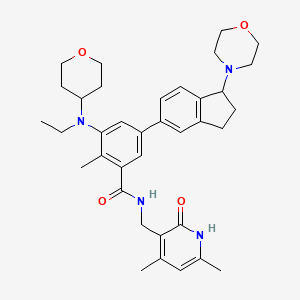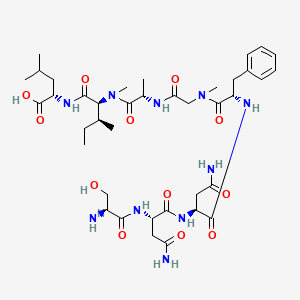
(R)-TCO4-PEG3-Maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-TCO4-PEG3-Maleimide is a specialized chemical compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide functional group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups in proteins and other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-TCO4-PEG3-Maleimide typically involves several steps:
Synthesis of Trans-Cyclooctene (TCO): The TCO moiety is synthesized through a series of reactions starting from cyclooctene. This involves the use of catalysts and specific reaction conditions to achieve the desired trans configuration.
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety through a series of coupling reactions. This step often involves the use of activating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester or amide bonds.
Introduction of Maleimide Group: The maleimide functional group is introduced through a reaction with maleic anhydride or a similar reagent. This step typically requires mild reaction conditions to preserve the integrity of the maleimide group.
Industrial Production Methods
Industrial production of ®-TCO4-PEG3-Maleimide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Click Chemistry: ®-TCO4-PEG3-Maleimide undergoes click chemistry reactions with thiol groups in proteins and other biomolecules. This reaction is highly specific and forms stable covalent bonds.
Substitution Reactions: The maleimide group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Thiol Groups: Commonly found in cysteine residues of proteins, thiol groups react readily with the maleimide group under physiological conditions.
Nucleophiles: Various nucleophiles can react with the maleimide group, often under mild conditions to prevent side reactions.
Major Products
Bioconjugates: The primary products of reactions involving ®-TCO4-PEG3-Maleimide are bioconjugates, where the compound is covalently attached to proteins or other biomolecules.
科学的研究の応用
Chemistry
Bioconjugation: Used extensively in the preparation of bioconjugates for various applications, including drug delivery and diagnostic assays.
Biology
Protein Labeling: Utilized for labeling proteins with fluorescent dyes or other markers for imaging and analytical purposes.
Medicine
Targeted Drug Delivery: Employed in the development of targeted drug delivery systems, where the compound is used to attach therapeutic agents to specific biomolecules.
Industry
Material Science: Applied in the development of advanced materials with specific functional properties, such as hydrogels and nanomaterials.
作用機序
The mechanism of action of ®-TCO4-PEG3-Maleimide involves the formation of covalent bonds with thiol groups in proteins and other biomolecules. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various biological applications.
類似化合物との比較
Similar Compounds
®-TCO4-PEG3-Azide: Similar in structure but contains an azide group instead of a maleimide group. Used in different click chemistry applications.
®-TCO4-PEG3-Alkyne: Contains an alkyne group and is used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
®-TCO4-PEG3-Maleimide is unique due to its combination of a TCO moiety, PEG linker, and maleimide group, which provides specific reactivity towards thiol groups. This makes it particularly useful in bioconjugation and targeted drug delivery applications.
特性
分子式 |
C24H37N3O8 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+/t20-/m0/s1 |
InChIキー |
PIYOVGQCUVKIQE-ZGTHZTNPSA-N |
異性体SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)





![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)


